molecular formula C11H18O4 B064202 DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE CAS No. 162654-65-1

DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE

Cat. No.: B064202
CAS No.: 162654-65-1
M. Wt: 214.26 g/mol
InChI Key: YWRJBKMIMQFNPZ-UHFFFAOYSA-N
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Description

Dipropan-2-yl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₈O₄ It is a derivative of cyclopropane dicarboxylate, characterized by the presence of two isopropyl ester groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl cyclopropane-1,1-dicarboxylate typically involves the esterification of cyclopropane-1,1-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

Cyclopropane-1,1-dicarboxylic acid+2IsopropanolAcid catalystDipropan-2-yl cyclopropane-1,1-dicarboxylate+2Water\text{Cyclopropane-1,1-dicarboxylic acid} + 2 \text{Isopropanol} \xrightarrow{\text{Acid catalyst}} \text{Dipropan-2-yl cyclopropane-1,1-dicarboxylate} + 2 \text{Water} Cyclopropane-1,1-dicarboxylic acid+2IsopropanolAcid catalyst​Dipropan-2-yl cyclopropane-1,1-dicarboxylate+2Water

Industrial Production Methods

In an industrial setting, the production of dipropan-2-yl cyclopropane-1,1-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield cyclopropane-1,1-dicarboxylic acid and isopropanol.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Cyclopropane-1,1-dicarboxylic acid and isopropanol.

    Reduction: Cyclopropane-1,1-dimethanol.

    Substitution: Various cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl cyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipropan-2-yl cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release cyclopropane-1,1-dicarboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl cyclopropane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of isopropyl.

    Dimethyl cyclopropane-1,1-dicarboxylate: Similar structure but with methyl ester groups.

    Cyclopropane-1,1-dicarboxylic acid: The parent compound without ester groups.

Uniqueness

Dipropan-2-yl cyclopropane-1,1-dicarboxylate is unique due to the presence of isopropyl ester groups, which can influence its reactivity and solubility. The steric hindrance provided by the isopropyl groups can affect the compound’s interaction with nucleophiles and other reagents, making it distinct from its ethyl and methyl counterparts.

Properties

IUPAC Name

dipropan-2-yl cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-7(2)14-9(12)11(5-6-11)10(13)15-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRJBKMIMQFNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633466
Record name Dipropan-2-yl cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162654-65-1
Record name Dipropan-2-yl cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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